![molecular formula C16H19ClN2O3S B4973536 3-butoxy-4-chloro-N-(2-pyridinylmethyl)benzenesulfonamide](/img/structure/B4973536.png)
3-butoxy-4-chloro-N-(2-pyridinylmethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves reactions between specific sulfonyl chlorides and amines in the presence of a base such as triethylamine. For example, Balu and Gopalan (2013) demonstrated the formation of a related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, by reacting 4-tert-butylphenyl sulfonyl chloride with 3-picolylamine, highlighting the pivotal role of π–π interactions and hydrogen bonding in the crystal structure of these compounds (Balu & Gopalan, 2013).
Molecular Structure Analysis
The molecular and supramolecular structures of benzenesulfonamide derivatives are characterized by N-H...N hydrogen bonding and π–π interactions. Jacobs et al. (2013) detailed the structural nuances of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, emphasizing the variation in torsion angles and the impact of methyl groups on molecular conformation (Jacobs et al., 2013).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in various chemical reactions, leading to compounds with significant biological activity. The introduction of chloro and methyl groups can significantly alter the compound's reactivity and binding affinity to biological targets, as demonstrated by Balandis et al. (2020), who explored chlorinated pyrrolidinone-bearing benzenesulfonamides as human carbonic anhydrase inhibitors (Balandis et al., 2020).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, including their solubility, melting point, and crystal structure, are influenced by their molecular arrangement and intermolecular interactions. For instance, extensive π–π interactions and hydrogen bonding patterns play crucial roles in determining the crystal packing and stability of these compounds, as seen in the work by Balu and Gopalan (2013) (Balu & Gopalan, 2013).
properties
IUPAC Name |
3-butoxy-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-2-3-10-22-16-11-14(7-8-15(16)17)23(20,21)19-12-13-6-4-5-9-18-13/h4-9,11,19H,2-3,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBWAWFAELCJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Butoxy-4-chlorophenyl)sulfonyl](2-pyridylmethyl)amine |
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